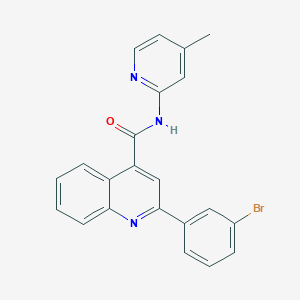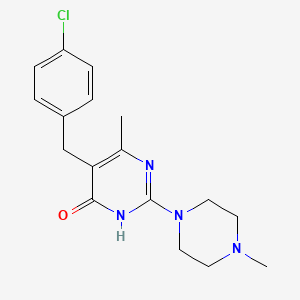
2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BMS-986165 and is currently under investigation for its therapeutic potential in treating autoimmune diseases such as psoriasis and lupus.
Mécanisme D'action
The mechanism of action of 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide involves the inhibition of TYK2, which is a protein involved in the immune response. TYK2 is a member of the Janus kinase (JAK) family of proteins, which are involved in signaling pathways that regulate the immune system. By inhibiting TYK2, this compound can reduce the activity of immune cells and prevent tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in scientific research. This compound has been shown to reduce inflammation and prevent tissue damage in autoimmune diseases. Additionally, this compound has been shown to have minimal effects on other signaling pathways in the body, which reduces the risk of side effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide in lab experiments include its high specificity for TYK2 and its potential therapeutic applications in treating autoimmune diseases. However, the limitations of using this compound in lab experiments include the complexity of its synthesis and the need for expertise in organic chemistry.
Orientations Futures
There are several future directions for research on 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide. Some of these directions include:
1. Investigating the potential therapeutic applications of this compound in other autoimmune diseases.
2. Studying the long-term effects of this compound on the immune system.
3. Developing more efficient methods for synthesizing this compound.
4. Investigating the potential side effects of this compound in pre-clinical and clinical trials.
5. Developing new compounds based on the structure of this compound with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications in treating autoimmune diseases. This compound has shown promising results in pre-clinical and clinical trials and has a high specificity for TYK2, which reduces the risk of side effects. Further research is needed to fully understand the potential of this compound and its future applications in medicine.
Méthodes De Synthèse
The synthesis of 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide involves a series of chemical reactions that require expertise in organic chemistry. The synthesis method involves the reaction of 3-bromoaniline with 2-aminomethylpyridine, followed by the reaction with 2-chloroquinoline-4-carboxylic acid. The final product is obtained after purification and characterization.
Applications De Recherche Scientifique
The potential therapeutic applications of 2-(3-bromophenyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide have been extensively studied in scientific research. This compound has shown promising results in treating autoimmune diseases such as psoriasis and lupus. The mechanism of action of this compound involves the inhibition of a specific protein called TYK2, which is involved in the immune response. By inhibiting TYK2, this compound can reduce inflammation and prevent tissue damage in autoimmune diseases.
Propriétés
IUPAC Name |
2-(3-bromophenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O/c1-14-9-10-24-21(11-14)26-22(27)18-13-20(15-5-4-6-16(23)12-15)25-19-8-3-2-7-17(18)19/h2-13H,1H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAONAZVPPQGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6138008.png)
![N-[(6-methyl-2-pyridinyl)methyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6138018.png)
![1-(2-methoxyphenyl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinamine](/img/structure/B6138023.png)
![2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine](/img/structure/B6138030.png)

![4-oxo-4-[4-oxo-2-(3-pyridinyl)-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl]-1-butanesulfonamide](/img/structure/B6138046.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6138061.png)
![2-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6138062.png)
![3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide](/img/structure/B6138076.png)
![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B6138082.png)
![1-(4-benzyl-1-piperazinyl)-3-[(1,1-dimethyl-2-propen-1-yl)oxy]-2-propanol dihydrochloride](/img/structure/B6138084.png)
![8-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6138092.png)